chemical and physical properties of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
chemical and physical properties of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
An In-Depth Technical Guide to the Physicochemical Properties of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
Executive Summary: This guide provides a comprehensive technical overview of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of both the pyrazole nucleus and a trifluoromethyl group imparts unique electronic and metabolic properties, making it a valuable scaffold in modern drug design.[1][2] This document outlines the compound's core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and discusses the rationale behind these experimental choices. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this molecule.
Introduction and Significance
α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, systematically named 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol , belongs to the class of trifluoromethylpyrazoles. This family of compounds is a privileged scaffold in medicinal chemistry and agrochemistry, present in numerous commercial products.[1] The pyrazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the trifluoromethyl (CF3) group offers distinct advantages for drug candidates.
The Role of the Trifluoromethyl Group: The incorporation of a CF3 group is a widely used strategy in drug discovery for several reasons:[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, affecting receptor binding and pharmacokinetic properties.[3]
Given these benefits, understanding the precise chemical and physical properties of molecules like 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol is crucial for rational drug design and development.[4][5] This guide provides the foundational knowledge and experimental framework for its evaluation.
Synthesis and Purification
The synthesis of pyrazole derivatives is well-established, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] For the target molecule, a practical approach involves the synthesis of a pyrazole aldehyde intermediate, followed by nucleophilic trifluoromethylation.
Proposed Synthetic Pathway
A logical and efficient synthesis begins with the formylation of 1-methylpyrazole, followed by the addition of a trifluoromethyl nucleophile. The subsequent workflow ensures high purity and yield.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol outlines a two-step process. Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles like pyrazole. The subsequent use of the Ruppert-Prakash reagent (TMSCF3) provides a safe and efficient source of a nucleophilic trifluoromethyl anion for addition to the aldehyde.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxaldehyde
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Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equiv.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Reactant Addition: Dissolve 1-methylpyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it over crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol
-
Reaction Setup: Dissolve the crude aldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen. Cool the solution to 0°C.
-
Trifluoromethylation: Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv.) to the solution. Then, add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv.), to initiate the reaction.
-
Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature overnight. Monitor for the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.[8]
Physicochemical Properties
The determination of physicochemical properties is a cornerstone of pre-formulation studies in drug development, as these characteristics directly influence a compound's in vivo behavior, stability, and formulation design.[4][5][9]
Summary of Key Properties
| Property | Method of Determination | Significance in Drug Development |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and identity. |
| Molecular Weight | Calculated from Molecular Formula; confirmed by MS | Essential for all stoichiometric calculations and dose-finding studies. |
| Physical State | Visual Inspection at Standard Temperature & Pressure | Affects handling, storage, and choice of formulation (e.g., solid vs. liquid). A related solid compound is [1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanol. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp melting point indicates high purity. Affects stability and manufacturing processes.[10] |
| Solubility | Kinetic or Thermodynamic Solubility Assays (e.g., in PBS, organic solvents) | Critical for absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.[5] |
| pKa (Acidity) | Potentiometric Titration or UV-Vis Spectroscopy | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |
| LogP / LogD | Shake-Flask Method or Reverse-Phase HPLC | Measures lipophilicity, which predicts membrane permeability, protein binding, and potential for toxicity. |
| Chemical Stability | Forced Degradation Studies (pH, light, oxidation) | Assesses shelf-life and degradation pathways, which is a regulatory requirement.[11] |
Analytical Characterization Protocols
A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.[12][13] This multi-faceted approach forms a self-validating system, ensuring the identity and quality of the material for subsequent research.
Caption: A standard workflow for the analytical characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this molecule, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the CF3 group.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).[3]
-
Data Analysis & Expected Signals:
-
¹H NMR: Expect signals for the N-methyl group (singlet, ~3.9-4.1 ppm), two distinct pyrazole ring protons (doublets), the CH proton adjacent to the CF3 group (quartet due to coupling with fluorine), and the OH proton (a broad singlet which may exchange with D2O).
-
¹³C NMR: Expect signals for the N-methyl carbon, the pyrazole ring carbons, the CF3 carbon (a quartet due to C-F coupling), and the CH-OH carbon.
-
¹⁹F NMR: Expect a single sharp signal (singlet) for the three equivalent fluorine atoms of the CF3 group.
-
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of the molecule, providing definitive confirmation of its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺). Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed formula (C6H7F3N2O). The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis & Expected Bands:
-
~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretching vibration of the alcohol.
-
~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and pyrazole ring.
-
~1300-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the trifluoromethyl group.
-
~1600-1400 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the standard method for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A single, sharp peak indicates a high degree of purity.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL and then dilute to an appropriate concentration for analysis.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and run the gradient.
-
Data Interpretation: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
Based on related pyrazole compounds, α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol should be handled with care. Similar structures are classified as irritants.[14][15]
-
Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14][16]
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